molecular formula C9H12O3Se B14361929 Formic acid--2-(phenylselanyl)ethan-1-ol (1/1) CAS No. 91228-21-6

Formic acid--2-(phenylselanyl)ethan-1-ol (1/1)

Cat. No.: B14361929
CAS No.: 91228-21-6
M. Wt: 247.16 g/mol
InChI Key: ONHZQMBIBIQNOS-UHFFFAOYSA-N
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Description

Formic acid–2-(phenylselanyl)ethan-1-ol (1/1) is a chemical compound that combines formic acid with 2-(phenylselanyl)ethan-1-ol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of formic acid–2-(phenylselanyl)ethan-1-ol typically involves the reaction of formic acid with 2-(phenylselanyl)ethan-1-ol under controlled conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid to facilitate the esterification process . The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

Industrial production of formic acid–2-(phenylselanyl)ethan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

Formic acid–2-(phenylselanyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.

    Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Formic acid–2-(phenylselanyl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Formic acid, 2-phenylethyl ester: Another ester of formic acid with a phenyl group.

    Phenethyl alcohol: A related compound with similar structural features.

Uniqueness

Formic acid–2-(phenylselanyl)ethan-1-ol is unique due to the presence of the phenylselanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.

Properties

91228-21-6

Molecular Formula

C9H12O3Se

Molecular Weight

247.16 g/mol

IUPAC Name

formic acid;2-phenylselanylethanol

InChI

InChI=1S/C8H10OSe.CH2O2/c9-6-7-10-8-4-2-1-3-5-8;2-1-3/h1-5,9H,6-7H2;1H,(H,2,3)

InChI Key

ONHZQMBIBIQNOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Se]CCO.C(=O)O

Origin of Product

United States

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